2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
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Description
2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C20H20BrN3O2S and its molecular weight is 446.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and Biological Applications : A study by Fahim and Ismael (2019) involved the synthesis of similar acetamide derivatives with good antimicrobial activity. These compounds, including aminothiazole, amino-oxazole, and benzo [d] thiazol-2-ylthio derivatives, showed high activity towards various microbial strains, demonstrating their potential in antimicrobial applications (Fahim & Ismael, 2019).
- Anticonvulsant Activity : Another research by Aktürk et al. (2002) explored omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, showing notable anticonvulsant activity. This research indicates the potential use of similar acetamide derivatives in developing anticonvulsant drugs (Aktürk et al., 2002).
Anticancer Activity
- Development of Anticancer Agents : Research by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems and tested them for antitumor activity. Some compounds showed significant activity against various cancer cell lines, highlighting the potential of similar acetamide derivatives in cancer therapy (Yurttaş et al., 2015).
Herbicide Metabolism
- Study on Herbicide Metabolism : Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research provides insights into the metabolism and potential environmental and health impacts of related acetamide compounds (Coleman et al., 2000).
Photodynamic Therapy
- Use in Photodynamic Therapy : Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with potential applications in photodynamic therapy, indicating the relevance of similar acetamide derivatives in this field (Pişkin et al., 2020).
Positron Emission Tomography (PET) Tracers
- PET Tracers for Imaging : Gao, Wang, and Zheng (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers, highlighting the application of similar compounds in medical imaging (Gao et al., 2016).
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-26-12-11-22-17(25)13-27-20-18(14-5-3-2-4-6-14)23-19(24-20)15-7-9-16(21)10-8-15/h2-10H,11-13H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLDFSNNQFYZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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